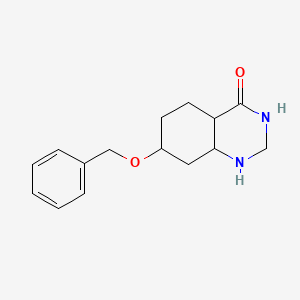
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistent reaction conditions and improving the efficiency of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Phenylmethoxy Compounds: Compounds with similar substituents but different core structures.
Uniqueness
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core and a phenylmethoxy group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
7-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H20N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2,(H,17,18) |
InChIキー |
MVNQNNPYUUMSOF-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1OCC3=CC=CC=C3)NCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


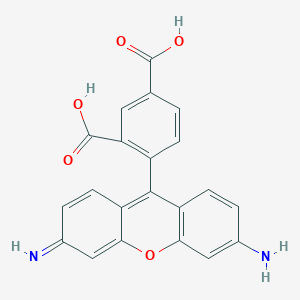
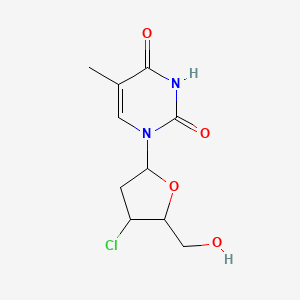
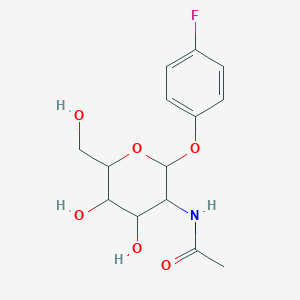
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
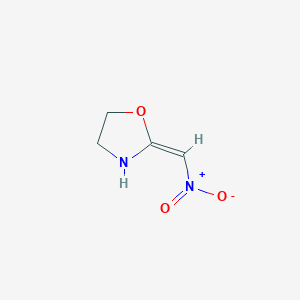
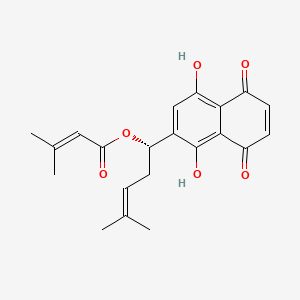


![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
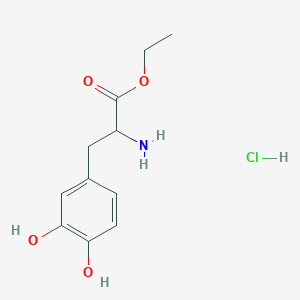
![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)

